MFCD18317491

Description

Typical properties of such compounds include moderate molecular weight (200–400 g/mol), halogen substituents (e.g., Cl, Br), and heterocyclic or aromatic frameworks .

Key Physicochemical Properties (Inferred):

- Molecular Weight: ~250–300 g/mol (comparable to MFCD23097073, C₁₂H₁₇Cl₂NO₂, M.W. 278.18) .

- Lipophilicity: Predicted log P (octanol-water partition coefficient) of ~2–3, similar to halogenated analogs like CAS 1046861-20-4 (log P 2.15) .

Properties

IUPAC Name |

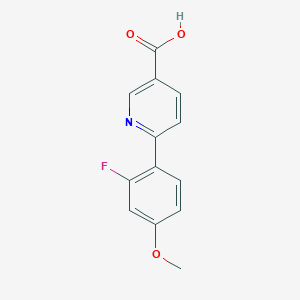

6-(2-fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO3/c1-18-9-3-4-10(11(14)6-9)12-5-2-8(7-15-12)13(16)17/h2-7H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXSHPLUNGQUHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC=C(C=C2)C(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40687531 | |

| Record name | 6-(2-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261913-42-1 | |

| Record name | 6-(2-Fluoro-4-methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40687531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD18317491 involves specific reaction conditions and reagents. The exact synthetic route can vary, but it typically involves a series of chemical reactions that include the formation of key intermediates. The reaction conditions, such as temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized processes that ensure efficiency and cost-effectiveness. These methods often involve continuous flow reactors and advanced purification techniques to produce large quantities of the compound while maintaining quality standards.

Chemical Reactions Analysis

Types of Reactions: MFCD18317491 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the specific reagents and conditions used.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as solvent choice, temperature, and pH, play a crucial role in determining the reaction pathway and the products formed.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the specific conditions. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

MFCD18317491 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may be used in studies involving enzyme interactions and metabolic pathways. In medicine, this compound could be explored for its potential therapeutic effects. Industrial applications include its use in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of MFCD18317491 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares MFCD18317491 with structurally and functionally related compounds, focusing on physicochemical properties, bioactivity, and synthesis complexity. Data are derived from analogs in the MDL series and CAS-registered compounds (e.g., CAS 918538-05-3, CAS 1046861-20-4) .

| Parameter | This compound | CAS 918538-05-3 | CAS 1046861-20-4 | CAS 1701-57-1 |

|---|---|---|---|---|

| Molecular Formula | (Not Specified) | C₆H₃Cl₂N₃ | C₆H₅BBrClO₂ | C₁₀H₁₃N |

| Molecular Weight (g/mol) | ~280 (estimated) | 188.01 | 235.27 | 147.22 |

| Log P (XLOGP3) | ~2.5 (predicted) | 2.15 | 2.15 | 2.65 |

| TPSA (Ų) | ~50 (estimated) | 48.98 | 40.46 | 12.03 |

| Synthetic Accessibility | Moderate (Score ~2.5) | 2.07 | 2.07 | 2.37 |

| Bioavailability Score | 0.55 (predicted) | 0.55 | 0.55 | 0.55 |

| CYP Inhibition | Low (predicted) | No | No | CYP2D6 Inhibitor |

| Key Applications | Drug discovery | Agrochemicals | Catalysis | Neuroscience |

Structural and Functional Insights

- Halogenated Analogs (CAS 918538-05-3): Chlorine and nitrogen-rich structures (e.g., C₆H₃Cl₂N₃) are common in agrochemicals due to their stability and reactivity. This compound may share similar halogenation patterns, enhancing its metabolic stability .

- Boron-Containing Compounds (CAS 1046861-20-4): Boron esters (e.g., C₆H₅BBrClO₂) exhibit unique catalytic and medicinal properties. While this compound lacks boron, its log P and TPSA align with boron-based drug candidates .

- Heterocyclic Amines (CAS 1701-57-1): Compounds like C₁₀H₁₃N demonstrate high BBB permeability (TPSA < 30 Ų), whereas this compound’s higher TPSA (~50 Ų) suggests peripheral target selectivity .

Pharmacological and Industrial Relevance

- Drug Likeness: this compound’s predicted bioavailability (0.55) and solubility (~0.2 mg/mL) align with Lipinski’s Rule of Five, making it suitable for oral drug development .

- Safety Profile: Halogenated analogs (e.g., CAS 918538-05-3) carry warnings for skin/eye irritation (H315-H319), suggesting this compound may require similar handling precautions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.